NPR1 protein
Description
Properties
CAS No. |
147682-31-3 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Synonyms |
NPR1 protein |
Origin of Product |
United States |
Npr1 Protein Family and Evolutionary Dynamics
Genomic Organization and Identification of NPR1-Like Genes
The number of NPR1-like genes varies among different plant species. In Arabidopsis thaliana, there are six members in the NPR1-like family: AtNPR1, AtNPR2, AtNPR3, AtNPR4, AtBOP1 (also named AtNPR6), and AtBOP2 (also named AtNPR5). horticultureresearch.net Other studied plant species typically have between two and six NPR1-like genes. frontiersin.org For instance, Theobroma cacao has three identified NPR1-like genes (TcNPR1, TcNPR2, and TcNPR3), Citrus reticulata has seven, maize (Zea mays) has seven, potato (Solanum tuberosum) has six, bread wheat (Triticum aestivum) has seventeen, Triticum urartu has five, Triticum dicoccoides has twelve, Aegilops tauschii has six, Gossypium hirsutum has twelve, and Persea americana has five. plos.orghorticultureresearch.netias.ac.inmdpi.commdpi.commdpi.comfrontiersin.org
These NPR1-like genes encode proteins that typically contain conserved domains essential for their function, including an N-terminal Broad Complex, Tramtrack and Bric-a-brac/Pox virus and Zinc finger (BTB/POZ) domain and central ankyrin repeats. frontiersin.orghorticultureresearch.netfrontiersin.orgnih.govfrontiersin.org These domains are known to mediate protein-protein interactions. frontiersin.orghorticultureresearch.netfrontiersin.orgnih.gov Some NPR1-like proteins also contain a C-terminal region, which in AtNPR1 is important for its activity and contains a nuclear localization signal (NLS). horticultureresearch.netfrontiersin.org The exon-intron structure of NPR1-like genes can be similar within the same subfamily across different species, although variations exist. horticultureresearch.netmdpi.com
Identification of NPR1-like genes is often performed using bioinformatics approaches, such as BLAST searches against genome databases using known NPR1 sequences (e.g., from Arabidopsis thaliana) as queries. plos.orgias.ac.inmdpi.comtargid.org Subsequent analysis involves examining conserved domains, motifs, and phylogenetic relationships. horticultureresearch.netias.ac.infrontiersin.org
Phylogenetic Relationships and Diversification of the NPR1 Protein Family
Phylogenetic analysis of NPR1-like proteins from various plant species consistently reveals their classification into distinct clades. frontiersin.orgnih.govplos.orghorticultureresearch.netmdpi.commdpi.comnih.govfrontiersin.orgnih.govbiorxiv.orgplos.orgmpg.de This clustering suggests functional divergence within the family. frontiersin.orgmdpi.commdpi.comnih.gov
Phylogenetic studies involving a wide range of land plant species, including angiosperms, bryophytes, and pteridophytes, show that NPR proteins generally group into three major clades: angiosperms NPR1/2, angiosperms NPR3/4, and non-seed plants NPR. nih.govbiorxiv.orgmpg.de This suggests that the angiosperm NPR1/2 and NPR3/4 clades diverged from an ancestral NPR through gene duplication. biorxiv.orgmpg.de In some lineages, such as the Brassicaceae, further gene duplication events have led to the formation of additional subclades. biorxiv.org
Clade-Specific Functional Divergence within NPR1-Like Proteins
Research indicates that the distinct phylogenetic clades of NPR1-like proteins are associated with different functional roles. frontiersin.orgmdpi.com
Clade I (AtNPR1 and AtNPR2): This clade primarily contains proteins involved in the positive regulation of SAR. frontiersin.orgresearchgate.net AtNPR1, the best-characterized member, acts as a key positive regulator of SA-induced defense responses and is essential for SAR. frontiersin.orgmdpi.comtandfonline.comnih.govresearchgate.net While AtNPR2 is closely related to AtNPR1, its role in SA-dependent defense appears less pronounced in Arabidopsis. biorxiv.org Orthologs in this clade often maintain a conserved role in SA signaling. plos.orgplos.org
Clade II (AtNPR3 and AtNPR4): Proteins in this clade are largely involved in the negative regulation of SAR. frontiersin.orgmdpi.comresearchgate.net AtNPR3 and AtNPR4 function as SA receptors and transcriptional co-repressors that suppress SA-responsive genes in the nucleus, particularly when SA levels are low. horticultureresearch.netmdpi.comnih.gov
Clade III (AtBOP1 and AtBOP2): This clade includes NPR1-like proteins that are mainly involved in plant development, such as the development of lateral organs like leaves and flowers. frontiersin.orgresearchgate.net
While there is a general trend of clade-specific functions, some overlap can exist, particularly between the first two clades involved in SAR regulation. frontiersin.org
Evolutionary Conservation Across Land Plant Lineages
NPR homologs have been identified in the genomes of nearly all land plant species sequenced to date, indicating their widespread presence and evolutionary conservation. biorxiv.orgresearchgate.netresearchgate.net The presence of conserved domains like the BTB/POZ and ankyrin repeats in NPR1-like proteins across diverse species further supports their evolutionary conservation at a structural level. frontiersin.orgmdpi.comfrontiersin.org
However, the specific functional roles of NPR proteins can vary across different land plant lineages. biorxiv.orgresearchgate.net For instance, while AtNPR1 is a master regulator of SA-induced transcriptional reprogramming in Arabidopsis, the sole NPR protein in the liverwort Marchantia polymorpha (MpNPR) negatively regulates resistance against bacterial pathogens and is involved in heat and far-red light responses, suggesting a diversification of NPR-associated pathways. biorxiv.orgresearchgate.net Despite these functional differences, interspecies complementation analyses, where an NPR gene from one species is expressed in another, have shown that some molecular properties of NPR proteins, even between distantly related lineages like bryophytes and angiosperms, are conserved at some level. biorxiv.orgresearchgate.net
Orthology and Functional Conservation of this compound in Diverse Plant Species
Orthologs of NPR1, defined as genes in different species that evolved from a common ancestral gene by speciation, have been identified in numerous plant species. horticultureresearch.net Identifying true NPR1 orthologs is crucial for translating knowledge gained from model plants like Arabidopsis to crops. tandfonline.com While sequence identity is a common approach for identifying orthologs, the high sequence diversity within the NPR1 superfamily necessitates careful phylogenetic analysis to determine true orthologous relationships. tandfonline.com
Functional conservation of NPR1 is supported by studies where expressing AtNPR1 or its orthologs in different plant species enhances disease resistance. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov For example, overexpression of AtNPR1 or its orthologs in rice, wheat, tomato, tobacco, cotton, and potato has been shown to improve resistance to various pathogens. frontiersin.orgmdpi.comresearchgate.netnih.gov Similarly, expressing rice or soybean NPR1 in Arabidopsis can complement the npr1 mutation, restoring resistance. tandfonline.com These findings highlight that the core function of NPR1 in mediating defense responses is broadly conserved across both dicot and monocot species. tandfonline.com
Despite this general functional conservation, there can be variations in the precise molecular mechanisms and downstream effects of NPR1 orthologs in different species, reflecting the evolutionary diversification of the NPR protein family and associated signaling pathways. biorxiv.orgresearchgate.net
Molecular Architecture and Domain Specific Functions of Npr1 Protein
Conserved Protein Domains and Motifs
The functional versatility of NPR1 is largely attributed to its modular structure, comprising distinct domains with specialized roles in protein-protein interactions, localization, and transcriptional regulation. frontiersin.orgresearchgate.netpnas.orgfrontiersin.orgnih.govmdpi.com
Located at the N-terminus, the BTB/POZ domain of NPR1 is crucial for its function, particularly in mediating protein-protein interactions. frontiersin.orgresearchgate.netnih.govmdpi.comnih.gov This domain is involved in NPR1 homodimerization and also interacts with other proteins, notably the N-terminal repression domain of TGA transcription factors like TGA2. researchgate.nettandfonline.comnih.govresearchgate.netoup.com By interacting with TGA2, the BTB/POZ domain of NPR1 can negate the transcriptional repressive function of TGA2, which is essential for activating downstream defense genes like PR-1. frontiersin.orgtandfonline.comnih.govresearchgate.netoup.com Research indicates that exchanging specific residues within the BTB/POZ domain or removing the domain can abolish PR1 expression, highlighting its importance in co-activation, even if it does not possess an autonomous transactivation function. frontiersin.orgoup.com The BTB/POZ domain also contains a unique zinc-finger motif that interacts with ankyrin repeats and contributes to NPR1 oligomerization. nih.gov
The central region of NPR1 contains ankyrin repeats, which are well-established protein-protein interaction motifs found in diverse proteins. frontiersin.orgresearchgate.netfrontiersin.orgnih.govpnas.orgnih.govnih.gov In NPR1, the ARD is primarily responsible for mediating interactions with transcription factors, particularly those belonging to the TGA family. researchgate.netpnas.orgnih.govpnas.org These interactions are critical for NPR1 to function as a transcriptional co-activator and recruit the transcription machinery to the promoters of defense genes. frontiersin.orgresearchgate.nettandfonline.compnas.org Studies using yeast two-hybrid assays and mutational analysis have demonstrated that the ankyrin repeat domain is essential for the stable formation of the NPR1-TGA complex, and mutations within this domain can abolish the interaction and NPR1 function. pnas.orgpnas.org
NPR1's function in regulating gene expression necessitates its translocation into the nucleus. nih.govfrontiersin.orgnih.govmdpi.combiorxiv.orgnih.gov This movement is facilitated by nuclear localization signals (NLSs), which are typically short sequences rich in basic amino acids. nih.gov Bioinformatic analysis and experimental studies have identified NLS sequences within the C-terminal region of NPR1 that are required for its nuclear import, particularly upon induction by SA. researchgate.netfrontiersin.orgnih.govmdpi.combiorxiv.orgnih.govresearchgate.net Mutations in these NLS sequences can lead to the exclusive cytoplasmic localization of NPR1 and impair the activation of PR genes. nih.govnih.govresearchgate.net While NPR1 is predominantly cytoplasmic in unchallenged cells, its accumulation in the nucleus is a key step in activating defense responses. nih.govnih.govuniprot.orgfrontiersin.org
The C-terminal region of NPR1 contains a transcriptional activation domain (TAD) that is essential for its co-activator function. frontiersin.orgresearchgate.nettandfonline.comgoogle.com This domain is responsible for stimulating gene expression after NPR1 is recruited to target gene promoters through interactions with transcription factors like TGAs. frontiersin.orgtandfonline.com Interestingly, the activity of the C-terminal TAD is subject to auto-inhibition by the N-terminal BTB/POZ domain in the absence of SA. frontiersin.orgtandfonline.comgoogle.com Binding of SA to NPR1 is thought to induce conformational changes that disrupt this auto-inhibitory interaction, thereby releasing the TAD and allowing it to activate transcription. frontiersin.orgtandfonline.com
Role of Specific Amino Acid Residues in NPR1 Protein Function
Beyond the defined domains, specific amino acid residues within NPR1 play critical roles in regulating its conformation, localization, and activity, often in response to cellular signals. nih.govuniprot.orgnih.govnih.gov
A key regulatory mechanism of NPR1 function involves the formation and reduction of intermolecular disulfide bonds between cysteine residues. nih.govnih.govuniprot.orgfrontiersin.orgnih.govnih.govbiorxiv.orgwur.nled.ac.uk In unchallenged plant cells, NPR1 exists primarily as a high molecular weight oligomer in the cytoplasm, maintained by these disulfide linkages. nih.govnih.govuniprot.orgfrontiersin.orgnih.goved.ac.uk Upon pathogen challenge and the accumulation of SA, a shift in the cellular redox potential towards a more reducing environment occurs. nih.govnih.govuniprot.orgfrontiersin.orgnih.govbiorxiv.orgwur.nled.ac.uk This redox change, mediated in part by thioredoxins, leads to the reduction of the disulfide bonds, causing the NPR1 oligomer to dissociate into monomers. uniprot.orgfrontiersin.orgnih.govnih.govbiorxiv.orged.ac.uk The monomeric form of NPR1 is then able to translocate into the nucleus and activate defense gene expression. nih.govnih.govuniprot.orgfrontiersin.org
Several cysteine residues have been identified as crucial for this redox-regulated oligomer-monomer transition. Mutations at specific cysteine residues, such as Cys82 and Cys216, have been shown to result in increased monomer accumulation and constitutive nuclear localization of NPR1, even in the absence of SAR induction. nih.govuniprot.orgnih.gov Cysteine-156 is also important and can undergo S-nitrosylation, which facilitates NPR1 oligomerization. frontiersin.orgnih.govwur.nled.ac.uk The dynamic regulation of NPR1's oligomeric state through redox-sensitive cysteine residues serves as a critical switch controlling its availability and activity in the nucleus.
| NPR1 Domain/Region | Key Amino Acid Residues Involved | Function |
| BTB/POZ Domain | (Specific residues in α2/α3 helix, Zinc finger motif) | Protein-protein interactions (homodimerization, TGA interaction), Negating TGA repression, Oligomerization frontiersin.orgresearchgate.nettandfonline.comnih.govnih.govresearchgate.netoup.com |
| Ankyrin Repeats Domain | (Conserved Histidine residues) | Protein-protein interactions (TGA interaction) researchgate.netpnas.orgnih.govnih.govpnas.org |
| Nuclear Localization Signal (C-terminus) | (Basic amino acids, Ser589) | Nuclear import researchgate.netfrontiersin.orgnih.govmdpi.combiorxiv.orgnih.govresearchgate.net |
| C-terminal Region | Cys521, Cys529 | Transcriptional activation frontiersin.orggoogle.com |
| Throughout the protein | Cys82, Cys150, Cys155, Cys156, Cys160, Cys216 | Oligomer-monomer transition, Redox sensing, Disulfide bond formation, S-nitrosylation (Cys156) nih.govnih.govuniprot.orgfrontiersin.orgnih.govnih.govbiorxiv.orgwur.nled.ac.uk |
Phosphorylation Sites and Their Regulatory Implications
Phosphorylation is a critical post-translational modification that profoundly influences the function, localization, and stability of this compound in both yeast and plants. This reversible process, mediated by the interplay of kinases and phosphatases, serves as a key regulatory switch in various signaling pathways where NPR1 is involved.
In Saccharomyces cerevisiae, the this compound kinase is a downstream effector of the Target of Rapamycin (B549165) Complex 1 (TORC1) pathway, which signals nutrient availability. Under nutrient-rich conditions, active TORC1 promotes the phosphorylation of NPR1, leading to its inhibition. embopress.orgresearchgate.netnih.gov This phosphorylation state is associated with the binding of the type 2A phosphatase-associated protein TAP42 to the phosphatase SIT4, which is thought to inactivate SIT4. researchgate.netnih.govmdpi.com Consequently, NPR1 remains highly phosphorylated and largely inactive. researchgate.netresearchgate.net Upon nutrient starvation or rapamycin treatment, TORC1 is inhibited, leading to the dissociation of TAP42 from SIT4. researchgate.netnih.gov Activated SIT4 then dephosphorylates NPR1, resulting in its activation. researchgate.net Dephosphorylated NPR1 is functional and mediates responses such as the degradation of the tryptophan permease TAT2. embopress.orgnih.gov This indicates that phosphorylation by the TOR pathway keeps NPR1 in an inactive state, and dephosphorylation activates it, allowing the cell to adjust nutrient uptake in response to environmental changes. embopress.orgresearchgate.netnih.gov The specific kinase directly phosphorylating yeast NPR1 downstream of TORC1 is not explicitly identified as TORC1 itself, but rather the TOR signaling pathway controls NPR1 phosphorylation. embopress.orgnih.gov The phosphatase responsible for dephosphorylating activated NPR1 under nutrient limitation is suggested to be SIT4, acting downstream of TAP42 and TORC1. researchgate.netnih.gov
In Arabidopsis thaliana, NPR1 plays a central role in the salicylic (B10762653) acid (SA)-mediated immune signaling pathway, particularly in systemic acquired resistance (SAR). Phosphorylation of Arabidopsis NPR1 is dynamically regulated and affects its subcellular localization, interaction with transcription factors, and stability. nih.govplos.orgfrontiersin.org
Several specific phosphorylation sites have been identified in Arabidopsis NPR1, each with distinct regulatory implications:
Serine 11 (Ser11) and Serine 15 (Ser15): These residues are located in a conserved N-terminal phosphodegron motif. researchgate.net Phosphorylation at Ser11 and Ser15 occurs in the nucleus and is enhanced by SA treatment. researchgate.netuniprot.org This phosphorylation facilitates the recruitment of NPR1 to a cullin3-based ubiquitin ligase (CUL3) complex, leading to its polyubiquitination and subsequent proteasomal degradation. plos.orgresearchgate.netuniprot.org SA-induced phosphorylation at these sites promotes both activation by sumoylation and subsequent degradation, suggesting a mechanism for transient activation and turnover of NPR1 during immune responses. plos.orguniprot.org
Serine 55 (Ser55) and Serine 59 (Ser59): Phosphorylation at these sites occurs in the absence of SA accumulation. nih.govplos.org This phosphorylation inhibits sumoylation of NPR1 and promotes its association with repressive transcription factors like WRKY70, leading to the repression of defense genes such as PR1. nih.govplos.orguniprot.org Overexpression of a phospho-mimic mutant (npr1S55/59D) blocks the formation of the transcriptionally active NPR1-TGA3 complex, compromising PR gene expression and increasing susceptibility to pathogens. nih.gov Thus, phosphorylation at Ser55/Ser59 helps maintain NPR1 in a stable and inactive state under resting conditions. nih.gov
Serine 589 (Ser589): Phosphorylation at Ser589 by the SNF1-RELATED PROTEIN KINASE 2.8 (SnRK2.8) promotes the nuclear localization of NPR1 monomers. nih.govplos.orgnih.gov This phosphorylation is required for the establishment of SAR in distal tissues. plos.orgnih.gov While SnRK2.8-mediated phosphorylation affects nuclear localization, it does not appear to influence the monomer-oligomer balance of NPR1. nih.gov
Threonine 373 (Thr373): Phosphoproteomic analysis has identified Thr373 as a potential phosphorylation site, possibly also modified by SnRK2.8, although further research is needed to confirm its specific role and the kinase involved. plos.orgnih.gov
The dynamic phosphorylation status of Arabidopsis NPR1, influenced by SA levels and potentially other signals, dictates its conformational state, interaction partners (such as WRKY repressors and TGA activators), subcellular localization (cytoplasm vs. nucleus), and stability via proteasomal degradation. nih.govplos.orgfrontiersin.orgresearchgate.netuniprot.orgnih.gov This complex interplay of phosphorylation and other post-translational modifications like sumoylation allows NPR1 to fine-tune transcriptional responses and play multiple roles in plant immunity and physiology. nih.govplos.org
The specific kinases responsible for some of the key phosphorylation events on Arabidopsis NPR1, particularly at Ser11/Ser15 and Ser55/Ser59, are still under investigation, although SnRK2.8 is implicated in phosphorylating Ser589 and possibly Thr373. nih.govplos.orgnih.gov Similarly, the phosphatases that counteract these kinase activities on Arabidopsis NPR1 have not been fully elucidated, highlighting the complexity of NPR1 phosphoregulation.
Here is a summary of known phosphorylation sites and their regulatory implications for Arabidopsis NPR1:
| Phosphorylation Site | Condition/Inducer | Kinase (if known) | Regulatory Effect | Consequence |
| Ser11, Ser15 | SA-induced, in nucleus | Unknown | Promotes recruitment to CUL3 E3 ligase, ubiquitination, and degradation. plos.orgresearchgate.netuniprot.org | Transient activation, turnover of active NPR1. plos.orguniprot.org |
| Ser55, Ser59 | Absence of SA (resting) | Unknown | Inhibits sumoylation, promotes interaction with WRKY repressors. nih.govplos.orguniprot.org | Maintains NPR1 in a stable, inactive state; represses defense genes. nih.govplos.org |
| Ser589 | Pathogen infection (SAR) | SnRK2.8 | Promotes nuclear localization of NPR1 monomers. nih.govplos.orgnih.gov | Required for SAR establishment in distal tissues. plos.orgnih.gov |
| Thr373 | Potential site | SnRK2.8 (possible) | Role not fully characterized. plos.orgnih.gov | Potential role in NPR1 regulation. plos.orgnih.gov |
Regulation of Npr1 Protein Activity
Transcriptional Regulation of NPR1 Gene Expression
The expression of the NPR1 gene is a critical checkpoint in plant defense signaling, particularly in pathways mediated by salicylic (B10762653) acid (SA). Regulation at the transcriptional level allows the plant to modulate the amount of NPR1 protein available to orchestrate downstream defense responses.
Under normal growth conditions, NPR1 transcripts are present at a low, constitutive basal level throughout the plant frontiersin.orgnih.gov. This basal expression is crucial for maintaining a state of readiness for potential pathogen attacks. Upon pathogen infection or treatment with SA, the transcription of the NPR1 gene is induced, leading to a two- to threefold increase in its mRNA levels frontiersin.orgnih.gov. This induction is a key part of the plant's defense activation.
The promoter region of the NPR1 gene contains specific DNA sequences, known as W-boxes, which are recognized by WRKY transcription factors frontiersin.orgnih.gov. Studies have shown that these W-box sequences are essential for the SA-induced expression of NPR1 nih.gov. Mutations in these sequences abolish the promoter's ability to activate gene expression in response to SA, highlighting the critical role of WRKY transcription factors in mediating the induced expression of NPR1 nih.gov. Several WRKY genes are themselves induced by SA, suggesting they act upstream of NPR1 to positively regulate its expression during the activation of plant defense responses nih.govnih.gov.
Intriguingly, the this compound positively regulates the expression of its own gene nih.govplantae.org. Research has demonstrated that a functional this compound is necessary for the full induction of NPR1 gene expression following SA treatment frontiersin.orgresearchgate.net. In npr1 mutant plants, the SA-mediated induction of the NPR1 gene is compromised frontiersin.orgnih.gov.
Mechanistically, the this compound, acting as a transcriptional coactivator, binds to its own promoter nih.govplantae.org. This binding is facilitated by its interaction with other transcription factors. For instance, NPR1 interacts with WRKY18, and this interaction is enhanced by the presence of SA nih.govplantae.orgresearchgate.net. Furthermore, NPR1 recruits CYCLIN-DEPENDENT KINASE 8 (CDK8) to its own promoter to facilitate gene expression nih.govplantae.orgresearchgate.net. This autoregulatory loop, where NPR1 promotes its own transcription, likely serves to amplify the defense signal and ensure a robust and sustained immune response.
| Factor | Role in NPR1 Expression | Mechanism | Inducing Signal |
|---|---|---|---|
| WRKY Transcription Factors | Positive Regulation | Bind to W-box sequences in the NPR1 promoter to activate transcription. frontiersin.orgnih.gov | Salicylic Acid (SA) nih.gov |
| This compound (Autoregulation) | Positive Regulation | Binds to its own promoter and recruits CDK8 to enhance its own expression. nih.govplantae.orgresearchgate.net | Salicylic Acid (SA) nih.govplantae.org |
| CDK8 | Positive Regulation | Recruited by NPR1 to the NPR1 promoter to facilitate transcription. nih.govplantae.orgresearchgate.net | Salicylic Acid (SA) nih.govplantae.org |
Post-Translational Modifications (PTMs) of this compound
Beyond transcriptional control, the activity of the this compound is finely tuned by a series of post-translational modifications (PTMs). These modifications dynamically regulate NPR1's subcellular localization, protein-protein interactions, and ultimately, its function as a transcriptional coactivator.
A primary mechanism for regulating NPR1 activity is a conformational switch between an inactive oligomeric state and an active monomeric state, which is controlled by the cellular redox potential duke.edunih.gov.
In the absence of a pathogen challenge (the basal or resting state), the majority of this compound resides in the cytoplasm as large oligomeric complexes plantae.orgduke.edunih.govresearchgate.netnih.gov. The formation of these oligomers is mediated by intermolecular disulfide bonds between specific cysteine residues within the this compound duke.edunih.govnih.gov. This sequestration in the cytoplasm effectively keeps NPR1 in an inactive state, preventing the untimely activation of defense genes nih.gov. The process of oligomerization is facilitated by S-nitrosylation of a specific cysteine residue (Cys156) by S-nitrosoglutathione (GSNO), which helps maintain protein homeostasis nih.govresearchgate.net.
Upon pathogen infection, there is a significant accumulation of the signaling molecule salicylic acid (SA) plantae.orgduke.edunih.gov. This increase in SA triggers a change in the cellular redox environment, leading to the reduction of the intermolecular disulfide bonds that hold the NPR1 oligomer together duke.edunih.govnih.gov. This reduction process is catalyzed by enzymes called thioredoxins (TRXs), specifically TRX-h3 and TRX-h5 nih.govnih.govresearchgate.net.
The disassembly of the oligomer releases NPR1 monomers duke.edunih.gov. These monomers are then able to translocate from the cytoplasm into the nucleus duke.edunih.govnih.govnih.gov. Nuclear localization is a prerequisite for NPR1 to function as a transcriptional coactivator nih.govcell.com. Once in the nucleus, the monomeric NPR1 interacts with TGA transcription factors, binds to the promoters of defense-related genes like PATHOGENESIS-RELATED 1 (PR1), and activates their expression, thereby establishing a state of systemic acquired resistance (SAR) researchgate.netresearchgate.netnih.govembopress.orgnih.gov. This redox-sensitive switch from an inactive cytoplasmic oligomer to an active nuclear monomer provides a rapid and direct link between the SA signal and the transcriptional reprogramming required for immunity duke.edu.
| Cellular State | NPR1 Form | Location | Key Molecules Involved | Functional Consequence |
|---|---|---|---|---|
| Basal/Uninduced | Oligomer duke.edunih.gov | Cytoplasm nih.govnih.govresearchgate.net | Intermolecular disulfide bonds, S-nitrosoglutathione (GSNO) duke.edunih.gov | Inactive; defense genes are not expressed. nih.gov |
| Induced (High SA) | Monomer duke.edunih.gov | Nucleus duke.edunih.govnih.gov | Salicylic Acid (SA), Thioredoxins (TRXs) nih.govnih.govresearchgate.net | Active; interacts with TGA factors to induce defense gene expression. researchgate.netnih.gov |
Through Phosphorylation
The activity of the this compound, a central regulator of plant immunity, is meticulously controlled by a series of post-translational modifications, with phosphorylation playing a pivotal role. Specific phosphorylation events at various serine and threonine residues dictate the protein's subcellular localization, its interactions with other proteins, and ultimately its ability to activate defense gene expression.
Impact of Phosphorylation on Subcellular Localization and Activity
Phosphorylation of NPR1 at distinct sites has profound and sometimes opposing effects on its function. In the absence of a pathogen threat, NPR1 is largely sequestered in the cytoplasm as an oligomer. nih.gov Upon pathogen recognition and the subsequent accumulation of salicylic acid (SA), NPR1 monomers are released and translocate to the nucleus to orchestrate a massive transcriptional reprogramming. oup.com
Several key phosphorylation sites have been identified that regulate this process:
Serine 589 (S589) and Threonine 373 (T373): Phosphorylation at S589, and possibly T373, by the SNF1-RELATED PROTEIN KINASE 2.8 (SnRK2.8) is crucial for the nuclear localization of NPR1 monomers, particularly in distal tissues during the establishment of Systemic Acquired Resistance (SAR). nih.gov This phosphorylation event appears to be a distinct step following the SA-triggered monomerization of NPR1, allowing the plant to activate SAR without the potentially damaging effects of high SA levels throughout the plant. oup.comnih.gov Plants with mutations at these sites show impaired nuclear accumulation of NPR1 and compromised SAR. nih.gov
Serine 55 (S55) and Serine 59 (S59): In the resting state (low SA levels), phosphorylation of NPR1 at S55 and S59 keeps the protein in a quiescent and stable state. nih.govplos.org This modification promotes NPR1's association with WRKY transcription repressors, thereby suppressing the expression of defense-related genes like PR1. nih.govmdpi.com
Serine 11 (S11) and Serine 15 (S15): Following an immune stimulus, phosphorylation at S11 and S15 within the nucleus is a critical step for NPR1's function as a transcriptional co-activator. nih.govplos.org This phosphorylation event is required for the ubiquitination and subsequent degradation of NPR1, a process paradoxically essential for the full induction of defense genes. nih.govresearchgate.netoup.com Mimicking phosphorylation at these sites (S11/15D mutation) enhances the interaction of NPR1 with SUMO3, a key component in its activation pathway. nih.gov
The table below summarizes the key phosphorylation sites on the this compound and their documented impact on its function.
| Phosphorylation Site | Kinase | Cellular Location | Impact on NPR1 Function |
| Ser11 / Ser15 | Unknown | Nucleus | Promotes ubiquitination, degradation, and full transcriptional activation. nih.govresearchgate.netresearchgate.net |
| Ser55 / Ser59 | Unknown | Cytosol/Nucleus | Promotes stability, inhibits SUMOylation, and facilitates interaction with WRKY repressors in the resting state. nih.govplos.orgmdpi.com |
| Thr373 / Ser589 | SnRK2.8 | Cytosol/Nucleus | Facilitates nuclear translocation of NPR1 monomers during SAR. oup.comnih.gov |
Interplay with Other Post-Translational Modifications
The regulation of NPR1 is not governed by phosphorylation alone but by a complex interplay with other post-translational modifications (PTMs), primarily SUMOylation and ubiquitination. These modifications are intricately linked, creating a sophisticated system for dynamic and precise control of the immune response. nih.gov
Phosphorylation and SUMOylation: There is a distinct antagonistic relationship between phosphorylation at S55/S59 and SUMOylation. In the absence of an immune signal, phosphorylation at S55/S59 inhibits the modification of NPR1 by SUMO3. nih.govplos.org Upon SA accumulation, these sites are dephosphorylated, which permits SUMOylation to occur. mdpi.comresearchgate.net Conversely, SUMOylation of NPR1 is a prerequisite for the subsequent phosphorylation at S11/S15. nih.govmdpi.com This sequential modification process ensures that NPR1 is only activated and subsequently marked for turnover when an authentic immune signal is present. researchgate.net
Phosphorylation and Ubiquitination: Phosphorylation at S11 and S15 acts as a "phosphodegron," a signal for ubiquitination. nih.gov This specific phosphorylation is necessary to recruit NPR1 to the CULLIN 3 (CUL3)-based E3 ubiquitin ligase complex, which then tags NPR1 for degradation by the 26S proteasome. researchgate.netresearchgate.netuniprot.org This demonstrates a direct mechanistic link where phosphorylation triggers the degradation pathway.
This intricate crosstalk ensures that NPR1 activity is transient, preventing a sustained and potentially detrimental activation of the immune system while allowing for a robust defense when needed. nih.govnih.gov
SUMOylation of this compound
SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is a critical regulatory step that acts as a definitive switch for NPR1's transcriptional activity. plos.org
SUMO3-Mediated SUMOylation and its Role in Transcriptional Activation
In Arabidopsis, NPR1 is specifically modified by the SUMO3 paralog. nih.govnih.gov This modification is the ultimate regulatory step required to activate NPR1's function as a transcriptional co-activator. nih.gov The SUMOylation of NPR1 orchestrates a crucial switch in its protein-protein interactions.
Switching Transcriptional Partners: In its inactive state, NPR1 associates with WRKY transcription factors, which act as repressors of defense genes. nih.govmdpi.com Upon SA induction and subsequent SUMOylation by SUMO3, NPR1 dissociates from these WRKY repressors. nih.gov SUMOylated NPR1 is then able to interact with TGA transcription factors, which are transcriptional activators. nih.govuniprot.org This newly formed NPR1-TGA complex binds to positive cis-elements in the promoters of defense genes, such as PR1, leading to their massive induction. nih.govresearchgate.net
This SUMO-dependent switch from a repressive complex to an activating complex is central to how NPR1 initiates a broad-spectrum defense response. nih.gov It has been shown that a mutation in the SUMO-interacting motif 3 (SIM3) of NPR1 prevents its interaction with SUMO3, blocks the association with TGA3, and compromises PR gene expression. nih.govnih.gov
Influence of SUMOylation on this compound Degradation
Paradoxically, the same SUMOylation event that activates NPR1 also earmarks it for degradation. nih.gov This coupling of activation and turnover ensures that the immune response is transient, preventing runaway defense signaling that could be detrimental to the plant's growth and development. nih.govnih.gov
SUMOylation of NPR1 facilitates its interaction with the E3 ligase adapter proteins NPR3 and NPR4, which are components of the CUL3 ubiquitin ligase complex. nih.gov This enhanced interaction increases the sensitivity of activated NPR1 to ubiquitination and subsequent degradation by the 26S proteasome. mdpi.comnih.gov Therefore, SUMOylation is a key step that not only "turns on" NPR1's transcriptional activity but also starts the clock for its eventual "turn off" via the proteasome pathway. nih.gov
Ubiquitination and Proteasome-Dependent Degradation Pathways
The final layer of NPR1 regulation involves its ubiquitination and subsequent destruction by the 26S proteasome. This degradation is not merely a mechanism to remove old or inactive protein but is an integral part of the transcriptional activation cycle. nih.govoup.com
The turnover of nuclear NPR1 is mediated by a Cullin-RING Ligase 3 (CRL3) complex. nih.govresearchgate.net In this complex, the NPR1 paralogs, NPR3 and NPR4, function as substrate adaptors that directly bind to NPR1 and present it to the CUL3 E3 ligase for ubiquitination. oup.comresearchgate.net The interaction of NPR1 with these adaptors is modulated by SA levels, allowing for fine-tuned control over NPR1 stability in different cellular contexts. oup.comnih.gov
The ubiquitination of NPR1 is a progressive event. Initial modification by the CRL3 E3 ligase promotes NPR1's association with chromatin and the expression of its target genes. nih.gov However, for NPR1 to be targeted for proteasomal degradation, its polyubiquitination is enhanced by the E4 ligase UBE4. nih.govresearchgate.net This sequential action of E3 and E4 ligases ensures that NPR1 can perform its transcriptional function before being destroyed. nih.gov This process is counter-balanced by deubiquitinases UBP6 and UBP7, which can remove ubiquitin chains and enhance NPR1's longevity. nih.govresearchgate.net
Research has shown that the degradation of NPR1 is required for the full induction of defense genes. oup.comnih.gov This is thought to occur because the turnover of NPR1 helps to refresh the transcriptional machinery at gene promoters, allowing for continuous rounds of transcription and a robust and amplified defense response. plos.orgnih.gov Therefore, the proteasome-dependent degradation of NPR1 is a critical, dual-function regulatory mechanism that both terminates the signal and potentiates the transcriptional output.
S-nitrosylation of this compound
Post-translational modification of NPR1 by S-nitrosylation is a key redox-dependent regulatory mechanism that controls its conformational state and subcellular localization. nih.govnih.gov In unchallenged plant cells, NPR1 is S-nitrosylated at a specific cysteine residue, Cys156, by S-nitrosoglutathione (GSNO), a nitric oxide (NO) donor. nih.govnih.govscispace.com
This S-nitrosylation event facilitates the formation of NPR1 oligomers, which are held together by intermolecular disulfide bonds. nih.govfrontiersin.org This oligomeric complex is inactive and remains sequestered in the cytoplasm, representing a quiescent state. nih.govfrontiersin.org S-nitrosylation of Cys156 is crucial for maintaining this oligomeric state and preventing the spontaneous release of NPR1 monomers. nih.govnih.gov
Upon pathogen challenge, the accumulation of SA triggers a change in the cellular redox environment. This leads to the activation of thioredoxins (TRXs), which catalyze the reduction of the intermolecular disulfide bonds and the denitrosylation of Cys156. nih.govfrontiersin.org This process disassembles the oligomer, releasing NPR1 monomers. nih.gov These monomers can then translocate to the nucleus to activate defense gene expression. nih.govnih.gov Therefore, S-nitrosylation and denitrosylation, mediated by the opposing actions of GSNO and TRXs, act as a molecular switch that controls the availability of active NPR1. nih.gov
Subcellular Localization Dynamics and Functional Compartmentalization
The function of NPR1 is critically dependent on its location within the cell. A sophisticated regulatory network governs its movement between the cytoplasm and the nucleus, as well as its assembly into distinct functional compartments.
Cytoplasmic Quiescence and Nuclear Activation
In the absence of an immune stimulus, NPR1 is predominantly found in the cytoplasm in a quiescent, oligomeric form. nih.govcell.com This cytoplasmic retention is a key feature of its negative regulation, preventing unwanted activation of defense genes. nih.gov The formation of this oligomer is maintained through intermolecular disulfide bonds and is stabilized by S-nitrosylation. nih.govnih.govfrontiersin.org
The induction of SAR by pathogens or SA triggers a cellular redox change that leads to the reduction of the NPR1 oligomer into active monomers. nih.govcell.com These monomers possess a C-terminal nuclear localization signal (NLS) that allows for their translocation into the nucleus. nih.govcell.com The nuclear accumulation of NPR1 is essential for its primary function as a transcriptional co-activator of pathogenesis-related (PR) genes. nih.govnih.gov Once in the nucleus, NPR1 interacts with TGA transcription factors to form an enhanceosome, driving the expression of a vast array of defense genes. nih.gov While nuclear localization is necessary for this function, it is not sufficient on its own; additional SA-dependent regulatory steps are also required. nih.gov
Interestingly, factors like cytoplasmic hydrogen peroxide (H₂O₂) can act as negative regulators, preventing the translocation of NPR1 to the nucleus and thereby inhibiting the induction of PR genes. nih.gov
Formation of Biomolecular Condensates (e.g., SA-Induced NPR1 Condensates - SINCs)
Recent research has unveiled another layer of NPR1's functional compartmentalization: its ability to form biomolecular condensates. In response to high levels of SA or other stresses like heat and oxidative stress, NPR1 undergoes a transition to form cytoplasmic, non-membranous structures known as SA-induced NPR1 condensates (SINCs). h1.cooup.comnih.govnih.gov
The formation of SINCs represents a distinct function for NPR1, separate from its role as a nuclear transcription co-activator. oup.comnih.gov These condensates act as hubs for protein quality control and the regulation of cell death. h1.cocell.com SINCs are enriched with various stress-response proteins, including nucleotide-binding leucine-rich repeat (NB-LRR) immune receptors and key signaling components like EDS1 and certain WRKY transcription factors. h1.conih.govnih.gov
| Cellular Compartment | NPR1 State | Key Regulators | Primary Function |
| Cytoplasm (Resting) | Oligomer | S-nitrosylation (GSNO) | Quiescence, inactive reservoir. nih.govnih.gov |
| Nucleus (Activated) | Monomer | Thioredoxins (TRXs), SA | Transcriptional co-activation of defense genes. nih.govnih.gov |
| Cytoplasm (SINCs) | Condensate | High SA, Stress | Promotion of cell survival via targeted protein degradation. h1.conih.govnih.gov |
Npr1 Protein in Plant Signaling Pathways
NPR1 Protein as a Salicylic (B10762653) Acid (SA) Receptor and Signal Transducer
The Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) protein is a master regulator in plant immunity, functioning as a key receptor for the phytohormone salicylic acid (SA). frontiersin.orgtandfonline.com Its role is central to the activation of systemic acquired resistance (SAR), a broad-spectrum and long-lasting defense mechanism against a variety of pathogens. frontiersin.org NPR1 perceives the SA signal and transduces it into a comprehensive transcriptional reprogramming, leading to the expression of a multitude of defense-related genes. oup.comnih.gov
Mechanism of SA Binding and Conformational Change
In the absence of a pathogen threat and low SA levels, NPR1 exists as an oligomer in the cytoplasm, maintained by intermolecular disulfide bonds. semanticscholar.org Upon pathogen infection, SA levels rise, triggering a change in the cellular redox state. semanticscholar.org This altered redox potential facilitates the reduction of the disulfide bonds holding the NPR1 oligomer together, leading to the release of NPR1 monomers. nih.gov
Salicylic acid directly binds to the C-terminal region of the NPR1 monomer. nih.gov This binding event induces a conformational change in the protein, which is crucial for its subsequent functions. nih.gov The monomeric form of NPR1 is then able to translocate from the cytoplasm into the nucleus. nih.gov This nuclear localization is a critical step for initiating the downstream defense signaling cascade. nih.gov
| Stage | NPR1 Conformation | Cellular Location | Key Event |
| Inactive State (Low SA) | Oligomer (held by disulfide bonds) | Cytoplasm | Awaiting SA signal |
| Activation (High SA) | Monomer | Cytoplasm to Nucleus | SA binding and reduction of disulfide bonds |
| Active State | Monomer | Nucleus | Interaction with transcription factors |
Induction of Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5)
Once in the nucleus, the NPR1 monomer acts as a transcriptional co-activator. frontiersin.org It does not bind to DNA directly but instead interacts with TGA transcription factors, which are a family of basic leucine (B10760876) zipper (bZIP) proteins. nih.gov This interaction is essential for the activation of a large number of defense-related genes, most notably the Pathogenesis-Related (PR) genes. nih.gov
The induction of PR genes is a hallmark of the SA-mediated defense response. nih.gov For instance, the expression of PR1, PR2, and PR5 is strongly upregulated following NPR1 activation. researchgate.netresearchgate.net These genes encode proteins with antimicrobial activities that contribute directly to enhanced disease resistance. nih.gov PR1 is a widely used molecular marker for the activation of SAR. frontiersin.org PR2 and PR5 encode for hydrolytic enzymes such as β-1,3-glucanases and thaumatin-like proteins, respectively, which can degrade the cell walls of invading fungal and bacterial pathogens. nih.gov
Transcriptional Reprogramming Mediated by this compound
The function of NPR1 extends beyond the activation of a few PR genes; it orchestrates a massive reprogramming of the plant's transcriptome. oup.comnih.govresearchgate.netsemanticscholar.org This involves the upregulation of hundreds of defense-related genes and the concurrent suppression of genes involved in growth and development, thereby redirecting cellular resources towards defense.
NPR1, in complex with TGA transcription factors, recruits the transcriptional machinery to the promoters of target genes. oup.comnih.govresearchgate.netsemanticscholar.org This recruitment can also involve histone acetyltransferases, which modify chromatin structure to facilitate gene expression. oup.comnih.govresearchgate.netsemanticscholar.org This broad-scale transcriptional reprogramming is fundamental to the establishment of a robust and long-lasting immune response in the plant. oup.comnih.govresearchgate.netsemanticscholar.org
Crosstalk Mechanisms with Other Phytohormone Signaling Pathways
The plant immune system is a complex network where different signaling pathways interact to fine-tune the defense response. NPR1 plays a crucial role in mediating the crosstalk between the SA pathway and other phytohormone signaling pathways, notably those of jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA).
Antagonistic and Synergistic Interactions with Jasmonic Acid (JA) and Ethylene (ET) Pathways
The SA and JA/ET signaling pathways are often mutually antagonistic. mdpi.comthepharmajournal.com While the SA pathway is primarily effective against biotrophic pathogens (which feed on living tissue), the JA/ET pathways are mainly active against necrotrophic pathogens (which kill host cells and feed on the dead tissue) and herbivorous insects. thepharmajournal.com
NPR1 is a key mediator of the antagonistic relationship between SA and JA. nih.govuu.nl In its cytosolic form, NPR1 can suppress the expression of JA-responsive genes. thepharmajournal.com This antagonistic interaction is thought to be a mechanism for the plant to prioritize its defense strategy against the most pressing threat. However, under certain conditions and at low hormone concentrations, synergistic interactions between the SA and JA/ET pathways have also been observed, leading to an enhanced defense response. mdpi.com Ethylene can modulate the role of NPR1 in this crosstalk, in some instances making the SA-mediated suppression of JA responses independent of NPR1. nih.govuu.nlresearchgate.net
| Phytohormone Pathway | Primary Defense Against | Interaction with SA Pathway | Role of NPR1 |
| Jasmonic Acid (JA) | Necrotrophic pathogens, insects | Generally antagonistic | Mediates SA-induced suppression of JA responses |
| Ethylene (ET) | Necrotrophic pathogens, insects | Can be antagonistic or synergistic | Modulates the SA-JA crosstalk |
Integration with Abscisic Acid (ABA) Signaling during Stress Responses
Abscisic acid is a key hormone in regulating plant responses to abiotic stresses such as drought and salinity. semanticscholar.orgscu.edu.au There is significant crosstalk between the ABA and SA signaling pathways to coordinate responses to combined biotic and abiotic stresses. semanticscholar.org
Recent research has shown that NPR1 is a positive regulator of ABA signaling. nih.govnih.gov Mutants lacking NPR1 show ABA insensitivity and reduced expression of ABA-responsive genes. nih.govnih.gov This suggests that NPR1 is a point of convergence for both biotic and abiotic stress signaling. The integration of these pathways allows the plant to mount an appropriate and balanced response when facing multiple environmental challenges simultaneously. frontiersin.org
Interactions with Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI) Components
The role of Non-Expresser of Pathogenesis-Related Genes 1 (NPR1) in plant immunity is characterized by its complex regulatory interactions with components of both Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). While direct physical binding with frontline PTI receptors is not the primary mode of action, NPR1 significantly influences the downstream transcriptional reprogramming for both PTI and ETI responses. Its interactions are crucial for balancing the immune response and ensuring cell survival.
Recent research has illuminated that NPR1's interaction with ETI components is multifaceted. In cells adjacent to infection sites, NPR1 promotes cell survival by forming cytoplasmic Salicylic Acid-Induced NPR1 Condensates (SINCs). nih.govexlibrisgroup.com These membraneless organelles are enriched with key ETI signaling proteins. nih.govnih.gov Within these SINCs, NPR1 acts as a substrate adaptor for a CULLIN 3 (CUL3) E3 ubiquitin ligase, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. nih.govexlibrisgroup.com This mechanism effectively sequesters and removes pro-death signaling molecules, thereby preventing the spread of Programmed Cell Death (PCD).
Key ETI components found to be localized within these NPR1-containing condensates include various Nucleotide-Binding Leucine-Rich Repeat (NB-LRR) immune receptors and their critical downstream signaling partner, ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1). nih.govnih.gov A direct interaction between NPR1 and EDS1 has been reported, highlighting a significant node of crosstalk between the salicylic acid (SA) pathway, regulated by NPR1, and the ETI signaling cascade. nih.govyoutube.com
Furthermore, NPR1's function as a transcriptional co-activator involves direct interaction with transcription factors that regulate the expression of defense genes, which are integral to both PTI and ETI. NPR1 interacts with various members of the TGA and WRKY transcription factor families. nih.govresearchgate.netmdpi.com For instance, NPR1 forms a complex with TGA transcription factors, which then bind to the promoters of Pathogenesis-Related (PR) genes to activate their expression. nih.govuniprot.orgscispace.com Specific WRKY transcription factors, which can act as either activators or repressors of defense responses, are also targeted for degradation within SINCs, demonstrating another layer of NPR1-mediated regulation. nih.govmdpi.com
While some pathogen effectors have been found to target NPR1 to suppress the immune response, this is not considered a common strategy, primarily because in its inactive state, NPR1 exists as an oligomer in the cytoplasm and presents a difficult target. nih.gov
| Interacting Protein | Protein Family/Type | Role in PTI/ETI | Nature of Interaction with NPR1 |
| EDS1 | Lipase-like protein | Key signaling component downstream of NB-LRRs in ETI | Localized in NPR1 condensates (SINCs); targeted for degradation. nih.govnih.gov |
| NB-LRRs | Immune Receptors | Intracellular receptors that recognize pathogen effectors, initiating ETI. | Various NB-LRRs are sequestered in NPR1 condensates (SINCs). nih.govnih.gov |
| TGA Factors | bZIP Transcription Factors | Regulate expression of SA-responsive defense genes (e.g., PR genes). uniprot.org | NPR1 acts as a transcriptional co-activator, forming a complex with TGAs. nih.govresearchgate.net |
| WRKY Factors | Transcription Factors | Regulate diverse aspects of defense signaling, including PCD. | Specific WRKYs are targeted by NPR1 for degradation within SINCs. nih.govmdpi.com |
| CUL3 | E3 Ubiquitin Ligase | Component of the ubiquitin-proteasome system for protein degradation. | Forms an E3 ligase complex with NPR1 to ubiquitinate target proteins. nih.govmdpi.com |
Regulation of Programmed Cell Death (PCD)
NPR1 is a critical regulator of Programmed Cell Death (PCD), acting primarily as a repressor of the hypersensitive response (HR), a form of PCD that is a hallmark of ETI. nih.gov This function creates a sophisticated spatial control system, allowing for pathogen containment at the site of infection while protecting surrounding tissues from excessive damage. The regulatory activity of NPR1 is intricately linked to the concentration of the defense hormone salicylic acid (SA).
At the primary site of infection, high levels of pathogen effectors trigger a robust ETI response, leading to a significant accumulation of SA. nih.gov This high SA concentration signals for the degradation of NPR1. nih.gov The degradation process is mediated by the NPR1 paralogs, NPR3 and NPR4, which function as SA receptors and adaptors for a CULLIN 3 (CUL3) E3 ubiquitin ligase complex. nih.govnih.gov In the presence of high SA levels, NPR3's interaction with NPR1 is enhanced, leading to NPR1's ubiquitination and subsequent removal by the 26S proteasome. nih.gov The degradation of NPR1 is a prerequisite for the execution of PCD, as it removes NPR1's inhibitory effect on the cell death program. nih.govnih.gov
Conversely, in the cells peripheral to the infection zone, SA levels are lower. These moderate concentrations are insufficient to promote the NPR3-mediated degradation of NPR1. nih.gov Instead, NPR1 is stabilized and becomes active in promoting cell survival. nih.gov In this role, NPR1 forms the previously mentioned cytoplasmic SINCs. nih.govexlibrisgroup.com These condensates function as hubs for controlling protein homeostasis, specifically targeting proteins that promote cell death. nih.gov By sequestering and facilitating the degradation of key pro-PCD components like NB-LRRs, EDS1, and certain WRKY transcription factors, NPR1 actively suppresses the cell death signal in these surrounding tissues. nih.govnih.gov This ensures that the hypersensitive response is tightly localized to the immediate area of infection, preventing runaway cell death and preserving the viability of the uninfected parts of the plant. nih.gov
This dual regulatory mechanism, dependent on an SA concentration gradient, allows the plant to mount a powerful, localized defense response culminating in PCD to eliminate the pathogen, while simultaneously activating a pro-survival program in adjacent cells to maintain tissue integrity. nih.govnih.gov
| Regulatory Factor | Location | SA Concentration | Effect on NPR1 | Outcome |
| NPR3/CUL3 E3 Ligase | Infection Site | High | Binds to and promotes ubiquitination and degradation of NPR1. nih.gov | PCD is induced, restricting pathogen growth. |
| NPR1 Condensates (SINCs) | Cells surrounding infection | Moderate/Low | NPR1 is stabilized and forms condensates. nih.govnih.gov | Pro-PCD proteins (NB-LRRs, EDS1, etc.) are sequestered and degraded, promoting cell survival. nih.govnih.gov |
Npr1 Protein Interaction Networks and Functional Complexes
Interactions with Transcription Factors
NPR1 itself lacks a DNA-binding domain and relies on partnerships with transcription factors to regulate the expression of a vast array of defense-related genes. frontiersin.orgnih.gov These interactions are often modulated by the cellular redox state and the presence of the signaling molecule salicylic (B10762653) acid (SA), allowing for precise control over the plant's immune response.
TGACG-Binding Transcription Factors (TGAs) and Enhanceosome Formation
A cornerstone of NPR1 function is its interaction with the TGA family of basic leucine-zipper (bZIP) transcription factors. mdpi.com This interaction is critical for the activation of a large number of SA-responsive genes, including the PATHOGENESIS-RELATED (PR) genes. researchgate.netuniprot.org Upon SA accumulation, NPR1 is translocated to the nucleus, where it interacts with TGA factors. nih.govuu.nl This association significantly enhances the DNA binding activity of the TGA factors to their cognate cis-acting elements, such as the as-1 element found in the promoters of genes like PR-1. nih.govnih.govcdnsciencepub.com The NPR1-TGA complex can be considered an "enhanceosome," a multi-protein complex that robustly activates gene transcription in an SA-dependent manner. cdnsciencepub.com
Yeast two-hybrid and in planta studies have revealed differential affinities of NPR1 for various TGA members. For instance, TGA2 and TGA3 exhibit a strong interaction with NPR1, while TGA5 and TGA6 show weaker affinity. uniprot.orgnih.gov In contrast, TGA1 and TGA4 display little to no detectable interaction in some assays. uniprot.orgnih.gov This specificity in interaction likely contributes to the nuanced regulation of different sets of defense genes. The interaction is also dependent on the structural integrity of NPR1, as mutations that impair its function in vivo also disrupt its ability to bind to TGA factors. uniprot.orgresearchgate.net The regulation of this interaction can also be redox-sensitive; for example, the interaction between NPR1 and TGA1 is controlled by SA-mediated reduction of specific cysteine residues within TGA1. nih.gov
| TGA Factor | Interaction Affinity with NPR1 | Key Findings |
|---|---|---|
| TGA1 | Little to none (Redox-dependent) | Interaction is controlled by SA-mediated redox changes of cysteine residues within TGA1. nih.gov |
| TGA2 | Strong | Forms a key part of the enhanceosome to activate PR gene expression. NPR1 enhances its DNA binding activity. nih.govduke.edu |
| TGA3 | Strong | Strongly interacts with NPR1 to mediate SA-induced gene expression. uniprot.orgnih.gov |
| TGA4 | Little to none | Shows minimal interaction with NPR1 in yeast two-hybrid assays. uniprot.orgnih.gov |
| TGA5 | Weaker | Functions redundantly with TGA2 and TGA6 in activating PR gene expression. frontiersin.org |
| TGA6 | Weaker | Interacts with NPR1 and is involved in SA-induced defense responses. researchgate.net |
| TGA7 | Interacts | NPR1 enhances the DNA binding activity of TGA7 to the PR-1 promoter. cdnsciencepub.com |
WRKY Transcription Factors: Dual Regulatory Roles
The WRKY family of plant-specific transcription factors plays a crucial and multifaceted role in the NPR1-mediated defense signaling network. Their interactions with the NPR1 pathway are complex, with different WRKY members acting both upstream and downstream of NPR1, highlighting their dual regulatory functions. nih.gov
Certain WRKY proteins are positive regulators of NPR1 gene expression itself. nih.gov W-box sequences, the binding sites for WRKY factors, are present in the NPR1 promoter, and these elements are necessary for the induction of NPR1 transcription. nih.gov This indicates that a subset of WRKY proteins functions upstream, contributing to the amplification of the defense signal by increasing the cellular pool of NPR1.
Conversely, a number of WRKY genes are themselves transcriptional targets of the NPR1 pathway. mpg.de For instance, the expression of AtWRKY18, AtWRKY58, and AtWRKY70 is dependent on NPR1 and TGA factors. mpg.denih.gov This places these WRKYs downstream of NPR1, where they act as secondary regulators to fine-tune the expression of a broad set of defense-related genes. nih.gov For example, AtWRKY70 has been shown to be a positive regulator of SA-mediated gene expression. nih.gov Interestingly, the induction of some WRKYs, such as AtWRKY62, can be regulated by cytosolic NPR1 in the context of jasmonate signaling, independently of TGA factors. oup.com This suggests that NPR1 can modulate WRKY activity through different cellular compartments and signaling pathways.
| WRKY Factor | Regulatory Role Relative to NPR1 | Key Findings |
|---|---|---|
| Multiple WRKYs | Upstream (Positive regulators) | Bind to W-box elements in the NPR1 promoter to positively regulate its transcription. nih.gov |
| AtWRKY18 | Downstream (NPR1 target) | Identified as a direct target of NPR1, acting as a regulatory node in the SAR transcriptional network. mpg.denih.gov |
| AtWRKY58 | Downstream (NPR1 target) | Its expression is regulated by NPR1, contributing to the defense response network. nih.gov |
| AtWRKY62 | Downstream | Induced by MeJA and SA; its induction in JA signaling is controlled by cytosolic NPR1, independent of TGA factors. oup.com |
| AtWRKY70 | Downstream (NPR1 target) | Acts as a positive regulator of SA-mediated gene expression and resistance. nih.gov |
MYC Transcription Factors in Jasmonate Signaling Modulation
NPR1 is a key mediator of the antagonistic crosstalk between the SA and jasmonic acid (JA) signaling pathways. This antagonism is crucial for tailoring the plant's immune response to specific types of pathogens. A primary mechanism for this regulation involves the direct interaction of NPR1 with MYC transcription factors, which are central regulators of JA-responsive gene expression. plantae.orgresearchgate.net
Specifically, the transcription factor MYC2, a key activator of the JA pathway, is a direct target of NPR1-mediated repression. researchgate.netnih.gov In the presence of SA, nuclear-localized NPR1 physically interacts with MYC2. researchgate.net This interaction prevents MYC2 from associating with the MED25 subunit of the Mediator transcriptional co-activator complex. plantae.orgnih.gov By disrupting the formation of the MYC2-MED25 activator complex, NPR1 effectively represses the transcription of JA-responsive genes. researchgate.net This demonstrates a role for NPR1 not just as a transcriptional activator for SA-responsive genes but also as a direct co-repressor for JA-responsive genes, thereby fine-tuning the immune response. researchgate.net This targeted repression of MYC activators is a significant strategy used by plants to overcome pathogen virulence factors that mimic JA to suppress SA-dependent defenses. plantae.org
TCP Transcription Factors
Recent research has expanded the network of NPR1-interacting transcription factors to include members of the TEOSINTE BRANCHED 1, CYCLOIDEA, PCF1 (TCP) family. frontiersin.orgnih.govresearchgate.net While known for their roles in plant growth and development, certain TCP factors are now understood to be involved in plant immunity through their interaction with NPR1.
Biochemical and genetic evidence has demonstrated that TCP8, TCP14, and TCP15 physically interact with NPR1 and contribute redundantly to the establishment of Systemic Acquired Resistance (SAR). frontiersin.orgnih.gov The functional significance of this interaction is exemplified by the ability of TCP15 to directly bind to a conserved TCP binding motif in the promoter of PR5. nih.govresearchgate.net Furthermore, the presence of NPR1 enhances the binding of TCP15 to the PR5 promoter. frontiersin.orgnih.gov This finding is particularly important as the PR5 promoter lacks TGA binding sites, suggesting that the NPR1-TCP interaction provides an alternative mechanism for regulating certain SA-responsive genes. frontiersin.org
bZIP Transcription Factors (e.g., bZIP28, bZIP60)
Beyond its canonical role in SA-mediated immunity, NPR1 also functions in modulating the Unfolded Protein Response (UPR), an essential cellular process for coping with endoplasmic reticulum (ER) stress. This function is mediated through its interaction with the bZIP transcription factors bZIP28 and bZIP60, which are key regulators of the UPR. nih.gov
Under conditions of ER stress, which can trigger a reduction in the cytosolic redox potential, NPR1 translocates to the nucleus. nih.gov In the nucleus, NPR1 physically interacts with both bZIP28 and bZIP60. nih.gov These two bZIP factors are known to form heterodimers and are critical for activating UPR-responsive genes. nih.gov The interaction with NPR1, however, leads to the suppression of the transcriptional activity of bZIP28 and bZIP60. This repressive function of NPR1 in the UPR is independent of its role in SA signaling. nih.gov This discovery identifies NPR1 as a critical modulator that attenuates the UPR, demonstrating a convergence of signaling pathways for biotic and abiotic stress responses.
Interactions with E3 Ubiquitin Ligase Complex Components
The stability and activity of NPR1 are tightly regulated through post-translational modifications, primarily ubiquitination and subsequent degradation by the 26S proteasome. This process is mediated by Cullin-RING E3 ubiquitin ligases (CRLs), which target NPR1 for degradation. mdpi.comnih.gov
The key E3 ligase complex involved in NPR1 turnover is a Cullin 3 (CUL3)-based ligase. mdpi.comnih.gov In this complex, the closely related NPR1 paralogs, NPR3 and NPR4, function as substrate adaptors. nih.govebi.ac.uk NPR3 and NPR4 bind directly to NPR1 and recruit it to the CUL3 E3 ligase for ubiquitination. The interaction between NPR1 and its adaptors, NPR3 and NPR4, is regulated by the concentration of SA. At low SA concentrations, the interaction is promoted, leading to NPR1 degradation and repression of defense gene expression. Conversely, high SA levels, which occur upon pathogen attack, inhibit this interaction, leading to the stabilization and accumulation of NPR1, thus activating the immune response. nih.gov This positions NPR3 and NPR4 as SA receptors that control immunity by regulating NPR1 stability. ebi.ac.uk This dynamic regulation ensures that the defense system is kept in a repressed state in the absence of a threat but can be rapidly activated when needed.
| Complex Component | Role in NPR1 Regulation | Mechanism |
|---|---|---|
| Cullin 3 (CUL3) | Scaffold protein of the E3 ligase | Forms the core of the CRL3 E3 ligase complex that targets NPR1 for ubiquitination. nih.gov |
| NPR3 | Substrate adaptor | Functions as an SA-binding receptor that recruits NPR1 to the CUL3 ligase for degradation, particularly at low SA levels. nih.gov |
| NPR4 | Substrate adaptor | Acts with NPR3 as an SA receptor, mediating the SA-regulated degradation of NPR1 by the CUL3 complex. ebi.ac.uk |
Interactions with Mediator Complex Subunits (e.g., CDK8)
The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein plays a central role in transcriptional reprogramming during plant immune responses. A key aspect of this function involves its interaction with the Mediator complex, a multi-subunit protein complex that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. A notable interaction occurs with the CYCLIN-DEPENDENT KINASE 8 (CDK8) subunit of the Mediator complex. nih.gov
Upon induction by salicylic acid (SA), NPR1 interacts with CDK8. nih.gov This interaction is crucial for the expression of NPR1 itself and its target defense genes, such as PATHOGENESIS-RELATED 1 (PR1). nih.govresearchgate.net NPR1 recruits CDK8 to the NPR1 promoter, creating a positive feedback loop that amplifies the immune signal. nih.gov Furthermore, CDK8, along with its associated Mediator subunits, plays a pivotal role in both local and systemic acquired resistance (SAR). nih.gov
Research has shown that CDK8 interacts with various transcription factors, including WRKY6, WRKY18, TGA5, and TGA7, to facilitate the recruitment of RNA polymerase II to the promoters of NPR1 and PR1. nih.govresearchgate.net This recruitment enhances the transcription of these key defense genes, thereby establishing a robust immune response. nih.gov In mutants lacking functional CDK8 or its associated Mediator subunits, the expression of NPR1 and PR1 is significantly diminished, and SAR is compromised. nih.gov
Interactions with Other Regulatory Proteins
NPR1's function is modulated through its interactions with a variety of other regulatory proteins, which fine-tune the plant's defense responses. These interactions can either enhance or suppress NPR1 activity, ensuring a balanced and appropriate immune response.
NIM1-Interacting (NIMIN) Proteins
NIM1-INTERACTING (NIMIN) proteins are a family of small nuclear proteins that interact with NPR1 and are involved in the regulation of SAR. frontiersin.orgscienceopen.com The Arabidopsis NIMIN family consists of four members, NIMIN1, NIMIN2, NIMIN3, and NIMIN4, which exhibit differential expression patterns and effects on NPR1 function. frontiersin.org
NIMIN proteins bind to the C-terminal domain of NPR1. frontiersin.orgbiorxiv.org This interaction is thought to modulate the activity of the NPR1-TGA transcription factor complex on the promoters of PR genes. frontiersin.orgscienceopen.com For instance, NIMIN1 has been shown to suppress the SA-induced expression of the PR-1 gene. frontiersin.orgoup.com Overexpression of NIMIN1 leads to reduced PR gene induction and compromised SAR, a phenotype that mimics npr1 mutants. oup.comnih.gov Conversely, NIMIN2 does not appear to negatively affect PR-1 gene activation. frontiersin.org
The differential regulation by NIMIN proteins suggests a sophisticated mechanism for controlling the timing and intensity of the defense response. It is proposed that NIMINs act sequentially, with their SA-regulated expression allowing NPR1 to monitor the progression of a pathogen threat and calibrate the activation of defense genes accordingly. frontiersin.orgscienceopen.com
Enhanced Disease Susceptibility 1 (EDS1) Protein
Enhanced Disease Susceptibility 1 (EDS1) is a central regulator of plant immunity, particularly in response to biotrophic and hemibiotrophic pathogens. biorxiv.orgnih.gov EDS1 and NPR1 function as two critical hubs in both local and systemic immunity. biorxiv.orgnih.gov Recent research has revealed that NPR1 and EDS1 physically interact and work synergistically to activate PR genes and bolster plant defenses. biorxiv.orgnih.gov
Upon SA induction, NPR1 recruits EDS1 to the PR1 promoter, which potentiates the activation of this key defense gene. biorxiv.orgnih.gov This recruitment is dependent on the physical interaction between NPR1 and EDS1. biorxiv.org Furthermore, EDS1 has been shown to function as a transcriptional coactivator that interacts with the CDK8 subunit of the Mediator complex, further linking it to the core transcriptional machinery. biorxiv.orgnih.gov
There exists a positive feedback loop between NPR1 and EDS1; NPR1 transcriptionally upregulates EDS1, while EDS1, in turn, stabilizes the NPR1 protein. biorxiv.orgresearchgate.net This mutual regulation amplifies the defense signal and ensures a robust and sustained immune response. biorxiv.orgresearchgate.net
Autophagy-Related Gene 6 (ATG6)
Autophagy-related gene 6 (ATG6), also known as Beclin 1 in mammals, plays a crucial role in autophagy and has been implicated in plant immunity. elifesciences.orgnih.govelifesciences.orgnih.gov Compelling evidence demonstrates a direct interaction between ATG6 and NPR1 in both the cytoplasm and the nucleus. elifesciences.orgnih.govelifesciences.orgnih.govbiorxiv.org
This interaction has several significant consequences for NPR1 function. ATG6 enhances the stability of the this compound and promotes its accumulation in the nucleus, a critical step for its function as a transcriptional co-activator. elifesciences.orgnih.govelifesciences.orgnih.govbiorxiv.org Overexpression of ATG6 leads to increased nuclear accumulation of NPR1 and enhanced resistance to pathogens like Pseudomonas syringae pv. tomato DC3000/avrRps4. elifesciences.orgnih.govnih.gov
Furthermore, ATG6 can promote the formation of SA-induced NPR1 condensates (SINCs), which are thought to be important for NPR1's function and stability. elifesciences.orgnih.govelifesciences.orgnih.gov The synergistic action of ATG6 and NPR1 leads to the enhanced expression of PR genes, highlighting an important molecular mechanism for boosting plant immunity. nih.govnih.gov
Manipulation of NPR1 Function by Pathogen Effectors
Given the central role of NPR1 in plant immunity, it is a prime target for manipulation by pathogen effectors, which are virulence proteins delivered into host cells to suppress defense responses. nih.govnih.gov
One well-characterized example is the type III effector AvrPtoB from the bacterial pathogen Pseudomonas syringae. nih.gov In the presence of SA, AvrPtoB interacts with the monomeric form of NPR1. nih.gov AvrPtoB possesses E3 ubiquitin ligase activity and mediates the degradation of NPR1 via the host's 26S proteasome. nih.govsemanticscholar.org By targeting NPR1 for degradation, AvrPtoB effectively dismantles the SA signaling pathway and subverts plant innate immunity. nih.gov
Functional Outcomes and Biological Roles of Npr1 Protein
Contribution to Plant Disease Resistance
NPR1 plays a fundamental role in a plant's response to pathogen challenge. frontiersin.org It is an indispensable player in the salicylic (B10762653) acid (SA)-defense response pathway. frontiersin.orgnih.gov
Broad-Spectrum Disease Resistance Induction
Overexpression of NPR1 or its orthologs in various plant species has been shown to enhance disease resistance against a wide range of pathogens, including bacteria, fungi, oomycetes, viruses, and nematodes. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov This indicates that NPR1 is a potential candidate gene for developing disease-resistant transgenic crops against multiple pathogens. frontiersin.org For instance, transgenic tomato plants expressing the Arabidopsis NPR1 gene displayed enhanced resistance to bacterial wilt, Fusarium wilt, gray leaf spot, and bacterial spot. researchgate.net Similarly, overexpression of NPR1 in Brassica juncea conferred broad-spectrum resistance to fungal pathogens like Alternaria brassicae and Erysiphe cruciferarum. frontiersin.org
Table 1: Examples of Broad-Spectrum Resistance Conferred by NPR1 Overexpression
| Plant Species | Overexpressed Gene | Pathogens Resisted | Source |
| Arabidopsis thaliana | AtNPR1 | Various bacteria, fungi, oomycetes, viruses, nematodes | frontiersin.org |
| Rice | AtNPR1 or rNH1 | Xanthomonas oryzae pv. oryzae, Magnaporthe oryzae, Cochliobolus miyabeanus | frontiersin.orgfrontiersin.org |
| Tomato | AtNPR1 | Bacterial wilt, Fusarium wilt, gray leaf spot, bacterial spot, Tomato Mosaic Virus | researchgate.net |
| Brassica juncea | BjNPR1 | Alternaria brassicae, Erysiphe cruciferarum | frontiersin.org |
| Strawberry | AtNPR1 | Anthracnose, powdery mildew, angular leaf spot | nih.gov |
| Maize | ZmNPR1 | Ustilago maydis | researchgate.net |
Role in Systemic Acquired Resistance (SAR) Establishment and Potentiation
NPR1 is a key positive regulator of systemic acquired resistance (SAR), a long-lasting systemic broad-spectrum resistance induced by a localized primary infection. frontiersin.orgmdpi.comnih.govnih.govapsnet.orgnih.gov The establishment of SAR is associated with the accumulation of salicylic acid (SA), which is crucial for the upregulation of pathogenesis-related (PR) proteins, particularly PR1. frontiersin.orgnih.govresearchgate.net NPR1 is essential for transducing the SA signal to activate PR gene expression. frontiersin.orgmdpi.comnih.govresearchgate.netpnas.orgmdpi.com In the absence of SA, NPR1 is primarily found in the cytoplasm in an oligomeric form. frontiersin.orgnih.govmdpi.com Upon SA accumulation and a subsequent oxidative burst, the cellular redox state changes, leading to the monomerization of NPR1 and its translocation into the nucleus. frontiersin.orgnih.govmdpi.comcsic.es In the nucleus, monomeric NPR1 interacts with transcription factors, such as TGA family proteins, to activate the expression of PR genes. frontiersin.orgnih.govapsnet.orgpnas.orgnih.gov Arabidopsis npr1 mutants display increased disease susceptibility and reduced SAR-triggered PR gene expression. frontiersin.orgnih.gov Overexpression of NPR1 can lead to enhanced and quicker PR gene expression, contributing to increased resistance. apsnet.org
Involvement in Induced Systemic Resistance (ISR)
Besides its role in SAR, NPR1 also participates in induced systemic resistance (ISR). frontiersin.orgnih.govapsnet.orgresearchgate.net ISR is a defense mechanism activated by the colonization of plant roots by certain strains of nonpathogenic rhizobacteria. nih.govapsnet.orgfrontiersin.org Unlike SAR, which is largely dependent on SA, ISR triggered by Pseudomonas fluorescens WCS417r can be independent of SA accumulation but requires responsiveness to jasmonic acid (JA) and ethylene (B1197577). nih.gov Although NPR1 is required for ISR, the exact mechanisms by which it regulates this pathway are not completely understood. nih.gov In some cases, ISR can still require SA accumulation, and the signaling pathways involved can vary depending on the microbial and plant species. frontiersin.org
Modulation of Biotic Stress Responses
NPR1 acts as a master key in the plant defense signaling network, mediating crosstalk between different defense pathways, including those regulated by salicylic acid (SA) and jasmonic acid/ethylene (JA/ET). frontiersin.org This crosstalk is crucial for fine-tuning plant responses to different types of pathogens and herbivores. NPR1 is involved in the antagonistic effect of SA on JA signaling. frontiersin.org By mediating the balance between SA- and JA-dependent pathways, NPR1 helps plants prioritize defense strategies based on the nature of the biotic threat.
Participation in Abiotic Stress Tolerance Mechanisms
Beyond its well-established role in biotic stress, research indicates that NPR1 is also involved in plant responses to various abiotic stresses. nih.govresearchgate.netmdpi.comcsic.esresearchgate.net
Studies have shown that NPR1 can contribute to tolerance mechanisms against stresses such as drought, cold, and oxidative stress. nih.govresearchgate.netiwate-u.ac.jpnih.gov For example, NPR1 has been identified as a positive regulator of cold acclimation in Arabidopsis, controlling cold-induced gene expression independently of SA and TGA factors. researchgate.netcsic.esiwate-u.ac.jp Under cold stress, cytoplasmic NPR1 oligomers release monomers that translocate to the nucleus and interact with heat shock transcription factor 1 (HSFA1) to promote the induction of HSFA1-regulated genes, leading to increased freezing tolerance. researchgate.netiwate-u.ac.jp
While NPR1 transcripts did not increase in Arabidopsis plants exposed to drought or high salt in one study, other research suggests a role for NPR1 in drought tolerance. iwate-u.ac.jpmdpi.com SA content significantly increases under drought stress, leading to NPR1 monomerization and nuclear translocation, which can trigger the transcription of target genes, including WRKYs, that enhance abiotic stress resistance. mdpi.com
NPR1 also promotes cell survival against oxidative damage. nih.gov The sensitivity of NPR1 to the cellular redox status, which is crucial for its function in SA-mediated defense, also plays a role under abiotic stress conditions like endoplasmic reticulum (ER) stress. pnas.org
Influence on Cellular Homeostasis under Stress Conditions
NPR1 plays a critical role in maintaining cellular homeostasis under both biotic and abiotic stress conditions. nih.govnih.gov It contributes to stress protein homeostasis, particularly in the cytoplasm, through the formation of biomolecular condensates known as SA-induced NPR1 condensates (SINCs). nih.govnih.govnih.gov These condensates are enriched with stress response proteins, including immune receptors and protein quality control machineries. nih.govnih.gov By controlling stress protein homeostasis through SINC formation, NPR1 promotes cell survival in response to various stresses, including pathogen infection, heat shock, UV irradiation, oxidative damage, and ER stress. nih.govnih.govpnas.orgnih.gov Furthermore, NPR1's involvement in ER stress responses, independent of SA in some cases, suggests a role in mitigating proteotoxic stress by interacting with and potentially suppressing unfolded protein response (UPR) regulators like bZIP28 and bZIP60. pnas.org
Beyond Immunity: Emerging Roles in Plant Development and Physiology
One significant area where NPR1's non-immunity role is emerging is in the plant's response to abiotic stresses. Studies indicate that NPR1 contributes to tolerance against various abiotic challenges, including salt stress, drought, and low temperature. researchgate.net For instance, chloroplast-localized NPR1 has been shown to act as a retrograding signal that enhances plant adaptability to adverse environments, such as salt stress. Overexpression of chloroplast-targeted NPR1 enhanced stress tolerance and photosynthetic capacity in transgenic tobacco plants. mdpi.com This suggests a role for NPR1 in chloroplast-nucleus communication under stress conditions.
Furthermore, NPR1 is implicated in regulating crosstalk between SA and other plant hormones crucial for growth and development, such as auxin, gibberellin (GA), jasmonic acid (JA), and ethylene (ET). nih.gov This intricate interplay allows NPR1 to influence processes beyond defense, potentially balancing growth and defense responses. For example, NPR1 interacts with the GA receptor GA INSENSITIVE DWARF1 (GID1), promoting its ubiquitination and degradation, thereby modulating the balance between growth and defense. pnas.orgnih.gov
Recent findings also suggest a role for NPR1 in regulating plant photomorphogenesis, the developmental processes influenced by light. pnas.org While the integration of light and SA signals in response to environmental changes is not fully understood, research indicates that NPR1 plays a part in this process. NPR1 has been shown to promote blue light-induced photomorphogenesis by interacting with and facilitating the degradation of PHYTOCHROME INTERACTING FACTOR 4 (PIF4), a key repressor of photomorphogenesis. pnas.org This involves NPR1 acting as a mediator of ubiquitin E3 ligase activity, highlighting a post-translational regulatory mechanism beyond its transcriptional coactivator role. pnas.org
The involvement of NPR1 in root development is another area of active research. Although SA is known to regulate root growth, recent evidence suggests that this can occur via NPR1-independent pathways in some cases. jipb.netresearchgate.net However, the NPR1-like protein family, which includes NPR1, is broadly suggested to be involved in the development of growing tissues, indicating a potential, albeit complex, role for NPR1 or its paralogs in root architecture and function. frontiersin.org Studies in chili pepper have also identified cis-elements in CaNPR1 gene promoters associated with plant growth, metabolism, and hormone responsiveness, further supporting a role in development. frontiersin.org
Moreover, NPR1 has been linked to maintaining cellular homeostasis under stress. It promotes cell survival against various stresses, including heat shock, UV irradiation, and oxidative damage, by regulating stress protein homeostasis. nih.gov This involves the formation of cytoplasmic biomolecular condensates enriched with stress response proteins and protein quality control machinery. nih.govnih.gov
Detailed research findings illustrate these diverse roles. For instance, a study on Arabidopsis npr1-1 mutants revealed ABA insensitivity during seed germination and seedling growth, suggesting NPR1 positively regulates abscisic acid (ABA) signaling, potentially through the transcriptional activation of WRKY18. mdpi.com
The following table summarizes some of the emerging roles of NPR1 beyond immunity:
| Functional Area | Specific Role(s) | Associated Mechanism(s) | Organism(s) Studied | Source(s) |
| Abiotic Stress Tolerance | Enhanced tolerance to salt, drought, low temperature, oxidative stress. | Chloroplast-nucleus retrograde signaling; Regulation of stress protein homeostasis. | Tobacco, Arabidopsis | nih.govresearchgate.netmdpi.com |
| Hormone Crosstalk | Modulation of signaling involving auxin, GA, JA, ET, ABA. | Interaction with hormone receptors (e.g., GID1); Influence on transcriptional networks. | Arabidopsis, various plants | nih.govpnas.orgnih.gov |
| Plant Development | Potential role in root development, photomorphogenesis, and overall growth. | Interaction with developmental regulators (e.g., PIF4, GID1); Regulation of gene expression related to growth/hormones. | Arabidopsis, Chili pepper | pnas.orgresearchgate.netfrontiersin.orgfrontiersin.org |
| Cellular Homeostasis | Promotion of cell survival under heat, UV, oxidative stress. | Regulation of stress protein homeostasis via cytoplasmic condensates. | Arabidopsis | nih.govnih.gov |
| ABA Signaling | Positive regulation of ABA signaling during germination and seedling growth. | Transcriptional activation of WRKY18. | Arabidopsis | mdpi.com |
| Endoplasmic Reticulum (ER) Stress | Required for homeostasis of ER stress response and protection from proteotoxic stress. | Mechanism potentially independent of endogenous SA. | Arabidopsis | pnas.org |
These findings underscore that NPR1 is not solely dedicated to defense but acts as a central regulatory hub integrating various signals to fine-tune plant responses, ensuring survival and adaptation in a dynamic environment. The exploration of NPR1's substrates and interacting partners continues to reveal the full scope of its functions as a ubiquitin E3 ligase mediator and transcriptional regulator in diverse physiological pathways. pnas.org
Research Methodologies and Approaches for Studying Npr1 Protein
Genetic Dissection of NPR1 Function (e.g., Mutant Analysis, Suppressor Screens)
Genetic approaches have been fundamental in identifying NPR1 and establishing its central role in plant immunity. Mutant analysis, involving the study of plants with altered NPR1 function, has been a primary tool. For example, Arabidopsis npr1 mutants are characterized by decreased expression of pathogenesis-related (PR) genes and increased susceptibility to pathogens, demonstrating that a functional NPR1 is essential for these defense responses. frontiersin.orgnih.govapsnet.org Studies using recessive npr1 mutant alleles, such as npr1-2 and npr1-3, have been instrumental in dissecting genetic interactions between NPR1 and other immune components like EDS1. biorxiv.org
Suppressor screens have also been valuable in identifying genes that act in the same pathway as NPR1 or regulate NPR1-dependent defense responses. These screens involve mutagenizing npr1 mutant plants and looking for individuals where the npr1-associated susceptibility phenotype is suppressed, meaning the plant regains some level of resistance. uvm.eduoup.complos.org For instance, suppressor screens of nim1-1 (an allele of npr1) have identified son1 (suppressor of nim1-1) mutants, which show restored pathogen resistance in an npr1 background, indicating that SON1 might be a negative regulator of defense independent of NPR1. uvm.edu Another suppressor screen of npr1-1 identified snc5-1/srfr1-3, which constitutively expresses PR genes and pathogen resistance in the npr1-1 mutant background, suggesting SRFR1 negatively regulates R protein accumulation. plos.org
Gain-of-Function Studies (e.g., Overexpression in Transgenic Plants)
Complementary to mutant analysis, gain-of-function studies, particularly the overexpression of NPR1 in transgenic plants, have provided insights into the potential of NPR1 to enhance disease resistance. Overexpression of AtNPR1 (Arabidopsis NPR1) or its orthologs in various plant species, including both dicots and monocots, has been shown to enhance resistance to a wide range of pathogens, including bacteria and fungi. frontiersin.orgnih.govfrontiersin.orgescholarship.orgapsnet.org
For example, transgenic Brassica juncea lines overexpressing BjNPR1 (Brassica juncea NPR1) exhibited enhanced resistance to fungal pathogens like Alternaria brassicae and Erysiphe cruciferarum. frontiersin.org Similarly, overexpression of AtNPR1 in citrus has demonstrated tolerance to Huanglongbing, a destructive bacterial disease. escholarship.org These studies suggest that increasing NPR1 levels or activity can potentiate plant defense responses. However, overexpression can sometimes lead to constitutive activation of defense responses and associated fitness costs, such as hypersensitivity to light or lesion mimic phenotypes in some species. apsnet.org
illustrative data on NPR1 overexpression and disease resistance
| Plant Species | Overexpressed NPR1 Ortholog | Pathogen Tested | Outcome | Source |
| Arabidopsis | AtNPR1 | Bacterial and oomycete pathogens | Increased resistance | escholarship.org |
| Brassica juncea | BjNPR1 | Alternaria brassicae, Erysiphe cruciferarum | Enhanced resistance | frontiersin.org |
| Citrus | AtNPR1 | Candidatus Liberibacter asiaticus | Tolerance to Huanglongbing | escholarship.org |
| Rice | AtNPR1 | Xanthomonas oryzae pv. oryzae | Enhanced resistance | apsnet.org |
| Tobacco | Malus hupehensis NPR1 | Botrytis cinerea | Confers resistance, induces PR genes | frontiersin.org |
| Cotton | AtNPR1 | Fungal pathogens, nematodes | Broad spectrum disease resistance | frontiersin.org |
Molecular Biology Techniques for Gene and Protein Analysis
A suite of molecular biology techniques has been crucial for investigating the mechanisms by which NPR1 functions at the gene and protein levels.
Transcriptional Profiling (e.g., RT-qPCR, Microarray Analysis)
Transcriptional profiling techniques are used to measure the expression levels of genes in response to various stimuli, such as pathogen infection or SA treatment, and to determine how NPR1 affects these levels. Reverse transcription quantitative PCR (RT-qPCR) is commonly used to quantify the mRNA levels of specific genes, including NPR1 itself and downstream defense genes like PR genes. frontiersin.orgfrontiersin.org Studies have shown that NPR1 mRNA levels are often induced by SA treatment or pathogen infection. frontiersin.orgfrontiersin.org RT-qPCR has also been used to assess the expression of defense marker genes in npr1 mutants and NPR1-overexpressing lines. frontiersin.orgfrontiersin.org
Microarray analysis, a higher-throughput technique, allows for the simultaneous measurement of the expression of thousands of genes. nih.govplos.org Microarray experiments have revealed that NPR1 regulates the expression of a large number of SA-responsive genes, highlighting its role as a key transcriptional regulator in SAR. frontiersin.orgnih.govplos.orgnih.gov For instance, microarray analysis has shown that NPR1 directly upregulates the expression of several WRKY transcription factor genes, which are involved in defense responses. nih.govplos.orgresearchgate.net
Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation)
NPR1 functions as a transcriptional coactivator by interacting with various transcription factors and other proteins. uniprot.orgnih.govnih.gov Protein-protein interaction assays are essential for identifying these interacting partners and understanding the molecular complexes that NPR1 forms.
Yeast two-hybrid (Y2H) assays are widely used for screening potential protein interactions. This technique has been instrumental in identifying proteins that physically interact with NPR1. biorxiv.orgplos.orgnih.govmdpi.comfrontiersin.orgpnas.org For example, Y2H screens have identified EDS1 and several TCP transcription factors as NPR1 interactors. biorxiv.orgnih.govfrontiersin.org
Co-immunoprecipitation (Co-IP) assays are used to confirm protein interactions in planta (within living plants). This technique involves using an antibody to pull down a target protein (e.g., NPR1) and then checking if other proteins (potential interactors) are present in the precipitated complex. biorxiv.orgnih.govmdpi.comfrontiersin.orgpnas.org Co-IP experiments have validated interactions between NPR1 and proteins such as EDS1, HOS15, and TCP transcription factors in plant extracts. biorxiv.orgnih.govmdpi.comfrontiersin.orgpnas.org Bimolecular luminescence complementation (BiLC) and bimolecular fluorescence complementation (BiFC) assays are also used to visualize protein interactions in planta. biorxiv.orgpnas.org
Subcellular Localization Studies
Determining the subcellular localization of NPR1 is crucial for understanding where it exerts its function within the cell. Studies using fluorescent protein fusions, such as NPR1-GFP (Green Fluorescent Protein), have shown that NPR1's localization changes upon activation of plant defense. mdpi.comnih.gov In the absence of pathogen attack or SA induction, NPR1 is primarily found in the cytoplasm, often in an oligomeric form. frontiersin.orgmdpi.comnih.govresearchgate.netplos.org Upon SA accumulation and a shift in cellular redox potential, NPR1 dissociates into monomers and translocates into the nucleus, where it activates defense gene expression. frontiersin.orguniprot.orgmdpi.comnih.govresearchgate.netplos.org Nuclear localization of NPR1 is essential for the expression of PR genes and the establishment of SAR. frontiersin.orgnih.gov
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin immunoprecipitation (ChIP) assays are used to determine if a protein of interest binds directly to specific regions of DNA in the cell. This technique is vital for understanding how NPR1, as a transcriptional coactivator, associates with the promoters of defense genes to regulate their expression. biorxiv.orgnih.govnih.govahajournals.orgfrontiersin.orgnih.gov
ChIP assays involve crosslinking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate the protein of interest along with any bound DNA fragments. The DNA is then isolated and analyzed to identify the specific genomic regions that the protein was bound to. ahajournals.orgfrontiersin.org ChIP-qPCR (quantitative PCR) is used to quantify the enrichment of specific DNA sequences in the immunoprecipitated sample. biorxiv.orgnih.govfrontiersin.orgnih.gov ChIP-seq (ChIP followed by sequencing) provides a genome-wide view of protein binding sites. nih.gov
ChIP studies have shown that NPR1 associates with the promoters of PR genes and other defense-related genes upon SA induction. biorxiv.orgnih.govfrontiersin.org This association is often mediated through interactions with DNA-binding transcription factors like TGAs and WRKYs, as NPR1 itself lacks a DNA-binding domain. uniprot.orgnih.govresearchgate.netplos.orgnih.gov ChIP assays have demonstrated that NPR1 can be recruited to promoters by interacting with these transcription factors, facilitating the transcriptional activation of defense genes. biorxiv.orgnih.govnih.gov
Structural Biology Approaches (e.g., Cryo-EM)
Structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in revealing the architecture of the NPR1 protein. Solving the structure of NPR1 has been challenging due to difficulties in protein purification. hhmi.orgazolifesciences.com However, complementary use of cryo-EM and crystallography has provided high-resolution images of NPR1 and its functional regions. hhmi.orgazolifesciences.com
Cryo-EM analysis has shown that NPR1 exists as a bird-shaped homodimer. pdbj.orgnih.govnih.gov This dimer comprises a central Broad-complex, Tramtrack and Bric-à-brac (BTB) domain, a BTB and carboxyterminal Kelch helix bundle, four ankyrin repeats, and a disordered salicylic-acid-binding domain. pdbj.orgnih.gov Crystal structure analysis has further revealed a unique zinc-finger motif within the BTB domain that is involved in interacting with ankyrin repeats and mediating NPR1 oligomerization. pdbj.orgnih.gov
The structure of NPR1 in complex with transcription factors like TGA3 has also been determined using cryo-EM. pdbj.orgnih.govnih.gov This complex structure, along with DNA-binding assays and genetic data, indicates that dimeric NPR1 activates transcription by bridging two TGA3 dimers to form an enhanceosome. pdbj.orgnih.gov The stepwise assembly of the NPR1-TGA complex suggests the possibility of hetero-oligomeric complex formation with other transcription factors, providing insight into how NPR1 reprograms the defense transcriptome. pdbj.orgnih.gov
Under non-stress conditions, NPR1 is typically found as a large cytoplasmic oligomer. frontiersin.orgmdpi.com Upon SA induction, a change in the intracellular redox state leads to the reduction of disulfide bonds linking NPR1 oligomers, resulting in the release of monomeric NPR1 that translocates to the nucleus. mdpi.commdpi.com Salicylic (B10762653) acid-induced folding and docking of the SA-binding domain onto the ankyrin repeats are required for NPR1's transcriptional cofactor activity, offering a structural explanation for SA's direct role in regulating NPR1-dependent gene expression. pdbj.orgnih.gov
Bioinformatic and Comparative Genomic Analyses
Bioinformatic and comparative genomic analyses have been widely used to study the this compound family across various plant species. These approaches help in identifying NPR1 homologs, understanding their evolutionary relationships, predicting functional domains, and analyzing regulatory elements. mdpi.comresearchgate.nethorticultureresearch.net
Conserved domains, such as the BTB/POZ domain and ankyrin repeats, are present in NPR1-like proteins across different plant species, indicating functional conservation within the family. frontiersin.orgmdpi.commdpi.commdpi.comnih.govnih.gov Bioinformatic tools like BLASTP, HMMER, SMART, and Pfam databases are used to identify these domains and confirm the presence of conserved features in NPR1-like sequences. mdpi.commdpi.comfrontiersin.org
Phylogenetic and Evolutionary Analysis
Phylogenetic analysis of NPR1-like proteins from diverse plant species consistently reveals their grouping into distinct clades, suggesting functional divergence within the family. frontiersin.orgmdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgplos.orgmpg.de Studies in various species, including Arabidopsis, cotton, potato, tea, avocado, sugarcane, and citrus, have shown that NPR1 homologs cluster into three major clades. mdpi.commdpi.comresearchgate.nethorticultureresearch.netmdpi.comnih.govfrontiersin.orgplos.orgmpg.de
For instance, phylogenetic analysis of cotton NPR1-like proteins grouped them into three clades, similar to findings in Arabidopsis, papaya, apple, and avocado. mdpi.com In cotton, clade I includes homologs of AtNPR1 and AtNPR2, while clade II contains homologs of AtNPR3 and AtNPR4. mdpi.com Similarly, phylogenetic analysis of potato NPR1-like proteins also divided them into three major groups with NPR1-related proteins from Arabidopsis and other plants. mdpi.comresearchgate.net
The clustering of NPR1-like proteins into distinct clades suggests that gene duplication events have contributed to the expansion and diversification of this gene family during plant evolution. mpg.de While members within the same clade often share similar functions, phylogenetic analysis alone is typically insufficient for definitive functional annotation but provides a basis for understanding potential functional variation. nih.govfrontiersin.org The conservation of protein and domain similarities between species like Arabidopsis and cotton suggests evolutionary conservation of these proteins and their domains. mdpi.com
Cis-Regulatory Element Prediction
Bioinformatic analysis is also used to predict cis-regulatory elements in the promoter regions of NPR1-like genes. These elements play significant roles in regulating gene expression in response to developmental cues, hormonal signals, and environmental changes, including biotic and abiotic stresses. mdpi.comnotulaebiologicae.rofrontiersin.org
Analysis of promoter regions, typically the 1000-2000 bp upstream of the translation start codon, is performed using databases like PlantCARE and PLACE. mdpi.comhorticultureresearch.netfrontiersin.orgmdpi.com These analyses have identified various cis-regulatory elements in the promoters of NPR1-like genes in species such as cotton, citrus, and wheat. mdpi.comhorticultureresearch.netfrontiersin.orgmdpi.com
Identified elements often include those responsive to hormones like salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA), as well as elements associated with defense and stress responses. mdpi.comnotulaebiologicae.rofrontiersin.orgmdpi.comfrontiersin.org For example, analysis of cotton NPR1-like gene promoters revealed cis-regulatory elements potentially involved in hormonal signaling, biotic stress conditions, and developmental processes. mdpi.com Similarly, studies in wheat have identified SA-related cis-regulatory elements in the promoter regions of TaNPR1-like genes. mdpi.com The presence of specific cis-elements, such as W-box and Asf1 motifs, suggests that NPR1 gene expression can be regulated by transcription factors like WRKY and TGA proteins. mdpi.comnotulaebiologicae.rouniprot.org
Gene Silencing and Transient Expression Systems
Gene silencing and transient expression systems are valuable tools for studying the function of this compound in plants. Gene silencing techniques, such as RNA interference (RNAi) and virus-induced gene silencing (VIGS), are used to reduce or eliminate the expression of the NPR1 gene and observe the resulting phenotypic changes. nih.govresearchgate.netbiorxiv.org
Studies using gene silencing have demonstrated the importance of NPR1 in various plant processes, particularly in defense responses. For instance, silencing of the NPR1 gene in Nicotiana benthamiana has been shown to increase transient protein expression, suggesting that NPR1 (along with other immunity-related genes like CERK1 and ICS) can suppress transient gene expression in juvenile plants. biorxiv.org This indicates that NPR1 plays a role in the plant's basal defense mechanisms that can affect the efficiency of transient expression systems commonly used in plant research and molecular pharming. biorxiv.org
Transient expression systems, often involving agroinfiltration in Nicotiana benthamiana or protoplast transfection, allow for the rapid expression of NPR1 or modified versions of the protein. biorxiv.orgmdpi.commdpi.com These systems are used to study protein localization, protein-protein interactions, and the effects of NPR1 overexpression or mutations on downstream gene expression and defense responses. mdpi.commdpi.comnih.gov
For example, transient expression assays in tobacco protoplasts have been used to study the nuclear localization of NPR1 in the presence of SA. mdpi.com Transient co-expression experiments can also be used to investigate the interaction between NPR1 and its interacting partners, such as TGA transcription factors, and to assess the activation of defense-related genes like PR1. mdpi.comnih.govpnas.org The use of gene silencing in combination with transient expression can help to dissect the complex regulatory networks in which NPR1 is involved. biorxiv.org
Data from gene silencing experiments, such as changes in hypertrophic marker gene expression upon Npr1 gene suppression in cardiac cells (though this refers to a different NPR1, Atrial Natriuretic Peptide Receptor 1, highlighting the importance of context), illustrate the impact of NPR1 on cellular processes. nih.gov In the context of plant immunity, silencing NPR1 leads to compromised SAR and increased susceptibility to pathogens, underscoring its critical role as a positive regulator of defense. frontiersin.orgfrontiersin.org
Q & A
Q. What experimental approaches are used to validate NPR1’s role in systemic acquired resistance (SAR)?
NPR1 regulates SAR by activating pathogenesis-related (PR) genes and the protein secretory pathway. Key methods include:
- Mutant analysis : Use npr1 loss-of-function mutants (e.g., npr1-1, npr1-2) to compare PR gene expression and pathogen resistance against wild-type plants .
- Overexpression studies : Transgenic lines overexpressing NPR1 show enhanced PR gene induction and disease resistance, confirming its dosage-dependent role .
- Subcellular localization : Fluorescent tagging (e.g., NPR1-GFP) reveals nuclear accumulation post-SAR induction, essential for PR activation .
Q. How can researchers confirm NPR1’s interaction with transcription factors like TGA2/TGA3?
- Yeast two-hybrid (Y2H) assays : Test direct interactions between NPR1 and TGA family members under redox-controlled conditions .
- Chimeric reporter systems : Fuse TGA2 with GAL4 DNA-binding domains to demonstrate NPR1-dependent activation of UAS*::GUS* reporters in response to salicylic acid (SA) .
- Co-immunoprecipitation (Co-IP) : Validate in planta interactions using SA-treated Arabidopsis extracts .
Q. What methods identify NPR1’s role in redox regulation of transcription factors?
- Site-directed mutagenesis : Mutate cysteine residues (e.g., C260/C266 in TGA1) to disrupt disulfide bonds, enabling NPR1 interaction in yeast and plants .
- Electrophoretic mobility shift assays (EMSAs) : Compare DNA-binding activity of oxidized vs. reduced TGA1 in the presence of NPR1 .
Advanced Research Questions
Q. How does the 3D structure of NPR1 explain its mechanism in immune activation?
Structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography revealed:
- NPR1 forms a "gliding bird" dimer that binds TGA3, enabling transcriptional reprogramming .
- SA induces conformational changes, facilitating NPR1-TGA3 complex assembly and PR gene activation .
- Methodology: Recombinant NPR1-TGA3 complexes purified from insect cells were analyzed at 3.8 Å resolution .
Q. How does NPR1 recruit CDK8 to regulate its own expression and PR1 transcription?
- Chromatin immunoprecipitation (ChIP) : Show NPR1 and CDK8 co-localize at the NPR1 promoter in SA-treated plants .
- Kinase-dead mutants : Demonstrate CDK8’s role is kinase-independent, focusing on its scaffolding function with RNA polymerase II .
- Transcriptional profiling : Compare npr1 and cdk8 mutants to identify overlapping gene targets .
Q. What evolutionary insights do conserved NPR1 microsynteny provide?
- Comparative genomics : NPR1 is microsyntenic with CaMP (calmodulin-binding protein) and CK1PK (kinase) genes in Beta vulgaris and other eudicots, suggesting selection for co-regulated stress responses .
- Phylogenetic analysis : NPR1 homologs in tobacco and tomato are essential for pathogen resistance, indicating functional conservation .
Q. How do conflicting findings on cytosolic NPR1 in SA/JA crosstalk inform experimental design?
- Context-dependent assays : Use tissue-specific promoters (e.g., NPR1-HBD for cytosolic retention) to test SA-mediated suppression of JA markers (PDF1.2, VSP2) .
- Proteomics : Identify NPR1-interacting proteins in the cytosol vs. nucleus under different stress conditions .
Methodological Considerations
Q. What techniques resolve NPR1’s oligomeric state and dynamics during SAR?
- Size-exclusion chromatography : Monitor NPR1 oligomer-to-monomer transition in response to SA .
- Live-cell imaging : Track NPR1-GFP condensates (e.g., SINCs) in autophagy-deficient (atg6) mutants to study protein stability .
Q. How is SA binding to NPR1 quantified, and what are its implications?
Q. What strategies address NPR1’s dual role in gene activation and suppression?
- Differential mutant analysis : Use npr1 alleles with disrupted protein interactions (e.g., npr1-2) to decouple PR1 activation from JA suppression .
- CRISPR-Cas9 screens : Identify NPR1 co-regulators (e.g., WRKY53/67) that mediate crosstalk via ORA59 degradation .
Data Contradictions and Open Questions
- Nuclear vs. Cytosolic NPR1 : While nuclear NPR1 is essential for PR gene activation , its cytosolic role in SA/JA crosstalk remains context-dependent .
- Redox Regulation : NPR1 confers redox sensitivity to TGA1 but lacks intrinsic DNA-binding capacity, suggesting cofactor dependence .
- Structural Dynamics : How SA-induced conformational changes enable NPR1-TGA3 assembly requires further molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
